Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate is an organic compound with the molecular formula C12H19Br2NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with dibromoalkenes. One common method involves the reaction of 4-(2,2-dibromo-vinyl)-piperidine-1-carboxylic acid tert-butyl ester with n-butyllithium in tetrahydrofuran (THF) at low temperatures, followed by the addition of paraformaldehyde .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The dibromoalkene moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted piperidine derivatives, while oxidation and reduction can yield different functionalized compounds.
Scientific Research Applications
Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of biologically active compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The dibromoalkene moiety can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. This can result in changes to the molecular structure and function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate is unique due to the presence of the dibromoalkene moiety, which imparts distinct reactivity and potential applications compared to other piperidine derivatives. This makes it a valuable compound for various synthetic and research purposes.
Properties
IUPAC Name |
tert-butyl 4-(2,2-dibromoethenyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Br2NO2/c1-12(2,3)17-11(16)15-6-4-9(5-7-15)8-10(13)14/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNHUCDXSFFRLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C=C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467087 | |
Record name | tert-Butyl 4-(2,2-dibromoethenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203664-61-3 | |
Record name | 1,1-Dimethylethyl 4-(2,2-dibromoethenyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203664-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(2,2-dibromoethenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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